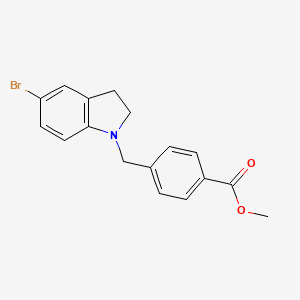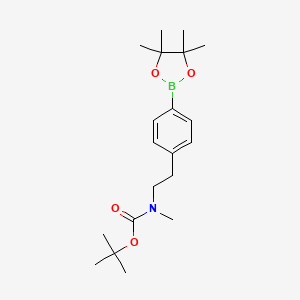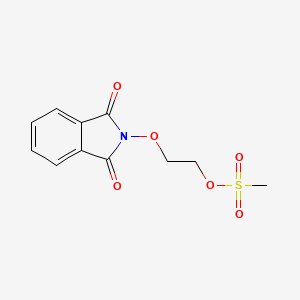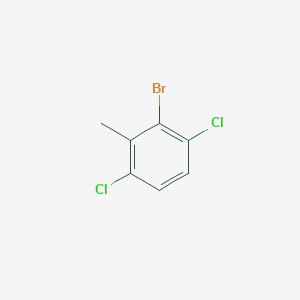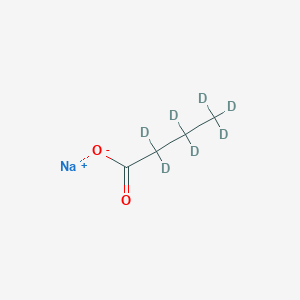
Butyrate de sodium-D7
Vue d'ensemble
Description
Sodium butyrate-D7 is a stable isotope and deuterated form of butyric acid, wherein all the alkyl protons are replaced by deuterium . It is a short-chain fatty acid that has been shown to induce apoptosis in colon carcinoma cell lines by a p53-independent pathway . It inhibits c- myc splicing and interferes with signal transduction processes, including the release of Ca 2+ from intracellular stores .
Synthesis Analysis
Butyric acid-D7 is produced predominantly by bacterial fermentation of dietary fiber in the colon but has also been identified in mammalian milk . It is intended for use as an internal standard for the quantification of sodium butyrate .Molecular Structure Analysis
The molecular formula of Sodium butyrate-D7 is C4D7NaO2 . Its average mass is 117.130 Da and its Monoisotopic mass is 117.078316 Da .Chemical Reactions Analysis
Sodium butyrate is the sodium salt of butyric acid . It has various effects on cultured mammalian cells including inhibition of proliferation, induction of differentiation, and induction or repression of gene expression .Physical and Chemical Properties Analysis
Sodium butyrate-D7 is usually found as a white, water-soluble, crystalline solid . It has a very strong, unpleasant smell that lingers .Applications De Recherche Scientifique
Prévention et traitement de la néphropathie diabétique (NDD)
Le butyrate de sodium-D7 a été utilisé dans la prévention et le traitement de la néphropathie diabétique (NDD). Il a été démontré qu'il améliorait l'obésité, le diabète et les maladies rénales par l'intermédiaire des récepteurs couplés aux protéines G (RCPG). Il agit également comme un régulateur épigénétique en inhibant la désacétylase des histones (HDAC), en régulant à la hausse les microARN ou en induisant les processus de butyrylation des histones et d'autophagie .
Maintien de l'immunité intestinale
Le butyrate a été décrit comme une puissante molécule pro-résolutive qui joue un rôle important dans le maintien de l'immunité intestinale. Il soutient la fonction de la barrière intestinale et régule la désacétylase des histones (HDAC), entre autres rôles systémiques .
Soutien de la fonction de la barrière intestinale
En plus de maintenir l'immunité intestinale, le butyrate soutient également la fonction de la barrière intestinale. Ceci est crucial pour la santé globale de l'intestin et la prévention de diverses maladies liées à l'intestin .
Régulation de la désacétylase des histones (HDAC)
Le butyrate est un inhibiteur de la désacétylase des histones (HDAC ; IC 50 = 90 µM dans un essai sans cellules). Il induit la différenciation, l'arrêt du cycle cellulaire en phase G0 et l'apoptose, ainsi que l'inhibition de la prolifération, dans une variété de cellules cancéreuses .
Traitement de l'amyotrophie spinale humaine
Le butyrate de sodium est utilisé dans le traitement des patients atteints d'amyotrophie spinale humaine. Cette application a montré des résultats prometteurs dans l'amélioration de l'état des patients souffrant de cette maladie .
Détermination de la structure et de la fonction de la chromatine
Le butyrate de sodium est utilisé pour déterminer le rôle de l'acétylation des histones dans la structure et la fonction de la chromatine. Ceci est crucial pour comprendre la composition génétique et le fonctionnement des cellules .
Mécanisme D'action
- The primary targets of sodium butyrate-D7 include histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . These enzymes play a crucial role in regulating gene expression by modifying histone acetylation levels.
- In cancer cells, sodium butyrate-D7 triggers differentiation, cell cycle arrest (particularly at the G0 phase), and apoptosis. It also inhibits cell proliferation .
- Notably, sodium butyrate-D7 decreases the expression of IFN-γ-related signaling genes and metastatic genes in lung cancer cells .
Target of Action
Mode of Action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sodium butyrate-D7 plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases. This inhibition leads to increased acetylation of histones, which in turn affects gene expression. Sodium butyrate-D7 interacts with several enzymes and proteins, including histone deacetylases, transcription factors, and signaling molecules. The nature of these interactions involves the binding of sodium butyrate-D7 to the active sites of histone deacetylases, thereby preventing the removal of acetyl groups from histone proteins .
Cellular Effects
Sodium butyrate-D7 exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Sodium butyrate-D7 has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells. Additionally, it affects the expression of genes involved in inflammation and immune responses, thereby playing a role in maintaining cellular homeostasis .
Molecular Mechanism
The mechanism of action of sodium butyrate-D7 involves its ability to inhibit histone deacetylases, leading to hyperacetylation of histones and changes in chromatin structure. This results in the activation or repression of specific genes, depending on the context. Sodium butyrate-D7 also interacts with transcription factors and other regulatory proteins, further influencing gene expression. The compound’s effects on enzyme activity and gene expression are mediated through its binding interactions with histone deacetylases and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium butyrate-D7 can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term studies have shown that sodium butyrate-D7 can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of sodium butyrate-D7 in animal models vary with different dosages. At lower doses, the compound can promote beneficial effects such as anti-inflammatory and neuroprotective actions. At higher doses, sodium butyrate-D7 may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful optimization in experimental settings .
Metabolic Pathways
Sodium butyrate-D7 is involved in several metabolic pathways, primarily through its role as a short-chain fatty acid. It is produced by the fermentation of dietary fibers by gut microbiota and is absorbed in the colon. Sodium butyrate-D7 interacts with enzymes such as histone deacetylases and G-protein coupled receptors, influencing metabolic flux and metabolite levels. The compound’s effects on metabolism are mediated through its regulatory actions on gene expression and enzyme activity .
Transport and Distribution
Within cells and tissues, sodium butyrate-D7 is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The compound’s distribution is influenced by its interactions with cellular membranes and transport proteins, affecting its bioavailability and therapeutic potential .
Subcellular Localization
Sodium butyrate-D7 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often found in the nucleus, where it interacts with histones and other nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct sodium butyrate-D7 to specific compartments or organelles. The compound’s activity is closely linked to its subcellular distribution, as it needs to be in proximity to its target enzymes and proteins to exert its effects .
Propriétés
IUPAC Name |
sodium;2,2,3,3,4,4,4-heptadeuteriobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-DEPOAORMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)
![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)
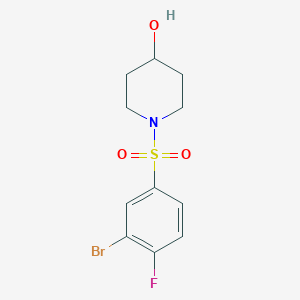
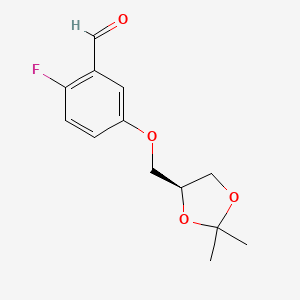



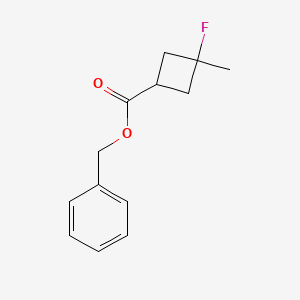

![Tert-butyl 3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B1406450.png)
